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Compound of Interest

Compound Name: 2,5-Dihydroxy-1,4-benzoquinone

Cat. No.: B104904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2,5-
dihydroxy-1,4-benzoquinone (DHBQ), a molecule of significant interest in various scientific

fields, including materials science and drug discovery. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data,

along with the methodologies for their acquisition.

Spectroscopic Data Summary
The empirical formula for 2,5-Dihydroxy-1,4-benzoquinone is C₆H₄O₄, with a molecular

weight of 140.09 g/mol . Spectroscopic analysis provides critical insights into its molecular

structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectral Data
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Chemical Shift (δ) ppm Solvent Assignment

11.3–10.2 (broad) CDCl₃ Hydroxyl Protons (OH)[1]

7.27 DMSO-d₆ + conc. HCl Acidic Proton[2]

6.93 DMSO-d₆ + conc. HCl Acidic Proton[2]

5.63 DMSO-d₆ + conc. HCl Vinylic Protons (CH)[2]

5.54 DMSO-d₆ + conc. HCl Vinylic Protons (CH)[2]

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Solvent Assignment

177.5 (broad) CDCl₃ (saturated) Carbonyl Carbon (C=O)[1]

176.1 D₂O Carbonyl Carbon (C=O)[1]

167.5 (broad) CDCl₃ (saturated)
Hydroxyl-bearing Carbon (C-

OH)[1]

97.7 D₂O Vinylic Carbon (C=C)[1]

Note: In D₂O, fast proton exchange can lead to averaged signals for the carbonyl and hydroxyl-

bearing carbons.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹) Assignment

3331 (sharp) O-H Stretching[3]

1616 C=O and C=C Stretching[3]

781 Out-of-plane C-H Bending[3]
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The

absorption maxima of DHBQ are solvent-dependent. Studies have been conducted on its

electronic absorption spectra and the effect of different solvents.[4] Furthermore, UV-Vis

spectroscopy has been employed to determine the proton dissociation constants (pKa) of the

hydroxyl groups, which were found to be 2.95 and 5.25 at 25 °C.[5][6][7]

Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A sample of 2,5-dihydroxy-1,4-benzoquinone is dissolved in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). For certain experiments, a few

drops of concentrated acid (e.g., HCl) may be added.[2]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for

instance, a 300 MHz instrument.[2]

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR

spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard

reference (e.g., tetramethylsilane, TMS).

IR Spectroscopy
Sample Preparation: A solid sample of 2,5-dihydroxy-1,4-benzoquinone is finely ground

and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent

pellet (KBr wafer).[8]

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400

cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
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UV-Vis Spectroscopy
Sample Preparation: A solution of 2,5-dihydroxy-1,4-benzoquinone is prepared in a

suitable solvent (e.g., water, ethanol) of a known concentration.

Instrumentation: The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis

spectrophotometer.

Data Acquisition: The absorbance is measured over a specific wavelength range (typically

200-800 nm). The wavelengths of maximum absorbance (λmax) are recorded. For pKa

determination, spectra are recorded at various pH values.[5]

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 2,5-dihydroxy-1,4-benzoquinone.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

